(2Z)-6-benzyl-2-(2-furylmethylene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione (2Z)-6-benzyl-2-(2-furylmethylene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC9119869
InChI: InChI=1S/C17H11N3O3S/c21-15-13(9-11-5-2-1-3-6-11)19-20-16(22)14(24-17(20)18-15)10-12-7-4-8-23-12/h1-8,10H,9H2/b14-10-
SMILES: C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=CO4)SC3=NC2=O
Molecular Formula: C17H11N3O3S
Molecular Weight: 337.4 g/mol

(2Z)-6-benzyl-2-(2-furylmethylene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

CAS No.:

Cat. No.: VC9119869

Molecular Formula: C17H11N3O3S

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-6-benzyl-2-(2-furylmethylene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione -

Specification

Molecular Formula C17H11N3O3S
Molecular Weight 337.4 g/mol
IUPAC Name (2Z)-6-benzyl-2-(furan-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Standard InChI InChI=1S/C17H11N3O3S/c21-15-13(9-11-5-2-1-3-6-11)19-20-16(22)14(24-17(20)18-15)10-12-7-4-8-23-12/h1-8,10H,9H2/b14-10-
Standard InChI Key DBNKXWNKLFLOHW-UVTDQMKNSA-N
Isomeric SMILES C1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=CO4)/SC3=NC2=O
SMILES C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=CO4)SC3=NC2=O
Canonical SMILES C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=CO4)SC3=NC2=O

Introduction

Synthesis Steps:

  • Starting Materials: The synthesis might begin with 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones.

  • S-Alkylation: Reaction with ethyl 2-chloroacetoacetate to form S-alkylated derivatives.

  • Intramolecular Cyclization: Using microwave irradiation to form the thiazolo[3,2-b] triazine core.

  • Condensation with Furylmethylene Group: Introduction of the 2-furylmethylene moiety through a condensation reaction.

Biological Activities

Compounds within the thiazolo[3,2-b] triazine class have shown a range of biological activities:

  • Antibacterial Activity: Some derivatives exhibit broad-spectrum antibacterial activity, comparable to known antibiotics like ciprofloxacin .

  • Antitubercular Activity: Certain compounds have demonstrated potent antitubercular activity against Mycobacterium smegmatis .

  • Anticancer and Anti-Inflammatory Activities: These compounds are also explored for their anticancer and anti-inflammatory properties, though specific data on the compound is not available .

Data Tables

Given the lack of specific data on (2Z)-6-benzyl-2-(2-furylmethylene)-7H- thiazolo[3,2-b] triazine-3,7(2H)-dione, the following table summarizes general properties and activities of related thiazolo[3,2-b] triazine derivatives:

Compound FeatureGeneral Properties
Core StructureThiazolo[3,2-b] triazine
SubstituentsAryl, alkyl, furyl, etc.
Biological ActivitiesAntibacterial, Antitubercular, Anticancer, Anti-inflammatory
Synthesis MethodMulti-step condensation and cyclization reactions

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